![molecular formula C17H17NO5 B5557812 methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

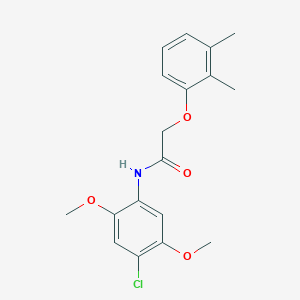

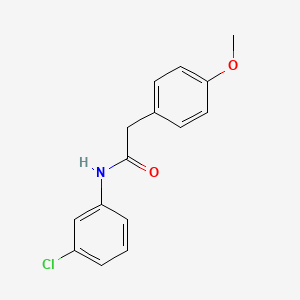

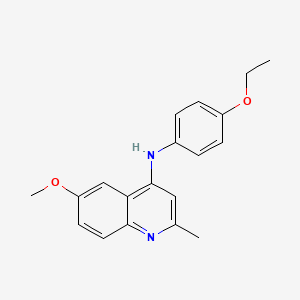

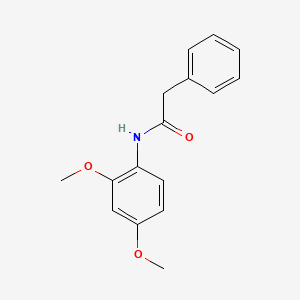

Methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate pertains to a class of organic compounds known for their intricate synthesis procedures and multifaceted chemical properties. These compounds often exhibit unique molecular architectures and are of interest in various fields of chemical research for their potential applications and intrinsic chemical behavior.

Synthesis Analysis

The synthesis of compounds similar to methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate often involves complex reactions, such as palladium-catalyzed oxidative aminocarbonylation-cyclization processes, which are notable for their stereoselectivity and efficiency in constructing heterocyclic systems from simple precursors (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category can be elucidated through spectroscopic methods and X-ray crystallography. For example, specific structural features, such as hydrogen-bonded sheets and chains, significantly influence the compound's physical and chemical properties (Portilla et al., 2007).

Chemical Reactions and Properties

These compounds often participate in a range of chemical reactions, reflecting their diverse chemical properties. For instance, the presence of amino and benzoate groups facilitates reactions with heterocyclic compounds, leading to various substituted pyranopyrimidinones and pyranopyrazolones, showcasing the versatility of these functional groups in synthetic chemistry (Stanovnik et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of compounds like methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate are crucial for their application and handling. These properties are often determined by the compound's molecular structure and the nature of its intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are pivotal in understanding the compound's potential applications and behavior in various chemical environments. The synthesis and transformations of methyl 2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate into derivatives highlight the reactivity of similar compounds and their potential to form a wide array of heterocyclic systems, illustrating the rich chemistry of such compounds (Stanovnik et al., 2006).

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization

One study describes a new synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition. This process showcases the chemical versatility of related benzoyl compounds in producing complex molecular structures under catalytic conditions, demonstrating significant stereoselectivity and providing insights into the molecular configurations via X-ray diffraction analysis (Gabriele et al., 2006).

Synthesis of CK1 Inhibitors as PET Radiotracers

Another application involves the synthesis of carbon-11-labeled CK1 inhibitors, potential PET radiotracers for imaging Alzheimer's disease. This study exemplifies the role of similar compounds in the development of diagnostic tools for neurodegenerative diseases, highlighting the synthesis process and the efficiency of the labeling technique (Gao et al., 2018).

Hydrogen-Bonded Molecular Structures

Hydrogen-Bonded Sheets and Chains in Derivatives

Research into isomeric reaction products of methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate revealed complex hydrogen-bonded sheets and chains in the crystal structures of these compounds. This study provides valuable information on the molecular and electronic structure of such compounds, which could be useful in designing materials with specific properties (Portilla et al., 2007).

Antioxidant Activity and Physicochemical Properties

Novel 4,5-Dihydro-1H-1,2,4-Triazol-5-One Derivatives

A study focused on the synthesis and evaluation of novel derivatives for in vitro antioxidant activities and physicochemical properties. This research highlights the potential therapeutic applications of benzoyl amino derivatives in combating oxidative stress-related diseases (Yüksek et al., 2015).

Intermediate for Herbicide Development

Synthesis of Intermediate for Bispyribac-sodium

Research into the synthesis of methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate as an intermediate for the herbicide bispyribac-sodium illustrates the agricultural chemical applications of such compounds. This study showcases the synthesis process and potential for developing more effective herbicidal compounds (Yuan-xiang, 2008).

Mecanismo De Acción

The mechanism of action of a compound like “methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate” would depend on its specific structure and the context in which it is used. For example, if it is used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-21-13-8-5-9-14(22-2)15(13)16(19)18-12-7-4-6-11(10-12)17(20)23-3/h4-10H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUMVITZERSTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)

![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)

![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)

![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)